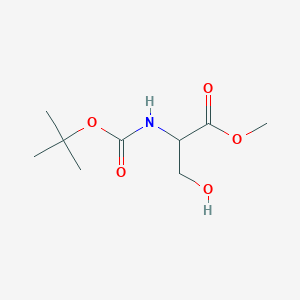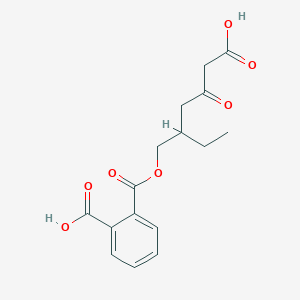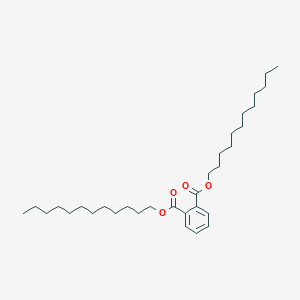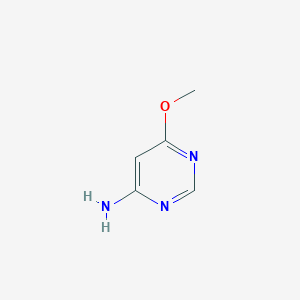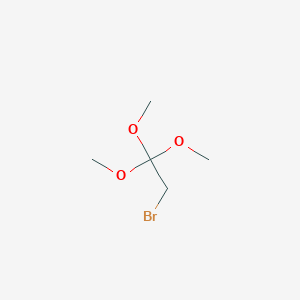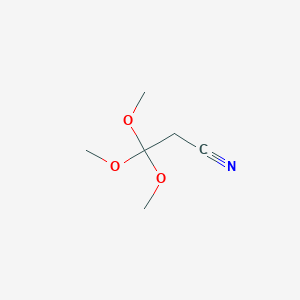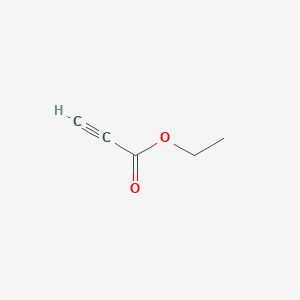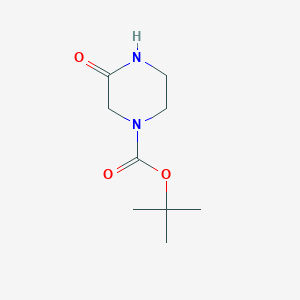
1-Boc-3-oxopiperazine
Overview
Description
1-Boc-3-oxopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis for Medicinal Chemistry : Stereoselective synthesis of polysubstituted piperazines and oxopiperazines, including 1-Boc-3-oxopiperazine, offers valuable building blocks for medicinal chemistry. These compounds have potential applications in Structure-Activity Relationship (SAR) studies and drug discovery (Mordini et al., 2014).
Solution Phase Ketopiperazine Synthesis : The use of N-BOC-diamines in the Ugi multi-component reaction, followed by BOC removal and base treatment, provides a novel strategy for solution phase ketopiperazine synthesis. This methodology offers potential routes for novel dihydroquinoxalinone and 1,4-benzodiazepine synthesis (Hulme et al., 1998).
Enantioselective Synthesis in Peptidomimetics : A method for enantioselective synthesis of conformationally constrained peptidomimetics containing 3-substituted 2-oxopiperazines is presented, which holds potential for pharmaceutical applications (Pohlmann et al., 1997).
Bradykinin B1 Receptor Antagonists : Novel oxopiperazine-based B1 receptor antagonists, including 3-oxo-2-piperazinyl acetamides, show improved potency and metabolic stability. These compounds offer potential for the treatment of pain and inflammation (Chen et al., 2011).
Synthesis of Constrained Peptidomimetics : Highly functionalized 2-oxopiperazine-based peptidomimetics demonstrate potential as PAR1 antagonists, with some showing moderate inhibitory activity and others exhibiting cytotoxic activity in human cancer cell lines (Valdivielso et al., 2013).
Synthesis of Piperazinones and Benzopiperazinones : A study demonstrates a one-step synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, with potential applications in pharmaceuticals and nutraceuticals (Petasis & Patel, 2000).
Mechanism of Action
Target of Action
1-Boc-3-oxopiperazine is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.
Mode of Action
It is known to be a versatile building block for the generation of various complex molecules . It contributes to the exploration of novel compound libraries that mimic peptide structures and functions .
Biochemical Pathways
This compound is also used in the synthesis of isoindoline inhibitors of dipeptidyl peptidases . Dipeptidyl peptidases are enzymes that cleave off amino acids from proteins and play a significant role in various biological processes.
Pharmacokinetics
Its molecular weight of200.23 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . Furthermore, it should be kept refrigerated to maintain its stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLWBBLOASUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390102 | |
| Record name | 1-Boc-3-oxopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-29-7 | |
| Record name | 1-Boc-3-oxopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3-oxopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


